molecular formula C8H12NO5P B15318342 (Amino(3-hydroxy-4-methoxyphenyl)methyl)phosphonic acid

(Amino(3-hydroxy-4-methoxyphenyl)methyl)phosphonic acid

Cat. No.: B15318342
M. Wt: 233.16 g/mol
InChI Key: YYPWDEZHWMONKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid is a complex organic compound characterized by the presence of an amino group, a hydroxyl group, a methoxy group, and a phosphonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The hydroxyl and methoxy groups are introduced through specific substitution reactions, followed by the introduction of the amino group. The final step involves the addition of the phosphonic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions may use nucleophiles such as hydroxide ions.

Major Products Formed:

  • Oxidation can produce quinones or carboxylic acids.

  • Reduction can yield amines or amides.

  • Substitution can result in the formation of ethers or esters.

Scientific Research Applications

Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid has various applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug development due to its unique chemical structure.

  • Industry: Application in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require further research to elucidate.

Comparison with Similar Compounds

  • Phosphonic Acids: Similar compounds include other phosphonic acids with different substituents on the benzene ring.

  • Amino Acids: Compounds with amino groups attached to aromatic rings.

This comprehensive overview highlights the significance of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid in various scientific fields

Properties

Molecular Formula

C8H12NO5P

Molecular Weight

233.16 g/mol

IUPAC Name

[amino-(3-hydroxy-4-methoxyphenyl)methyl]phosphonic acid

InChI

InChI=1S/C8H12NO5P/c1-14-7-3-2-5(4-6(7)10)8(9)15(11,12)13/h2-4,8,10H,9H2,1H3,(H2,11,12,13)

InChI Key

YYPWDEZHWMONKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(N)P(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.